1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
CAS No.: 618098-12-7
Cat. No.: VC7919064
Molecular Formula: C16H14FN3
Molecular Weight: 267.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 618098-12-7 |
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Molecular Formula | C16H14FN3 |
Molecular Weight | 267.3 g/mol |
IUPAC Name | 2-(4-fluorophenyl)-5-(4-methylphenyl)pyrazol-3-amine |
Standard InChI | InChI=1S/C16H14FN3/c1-11-2-4-12(5-3-11)15-10-16(18)20(19-15)14-8-6-13(17)7-9-14/h2-10H,18H2,1H3 |
Standard InChI Key | XUYXSEVDAHKAQM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |
Canonical SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)F |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound consists of a pyrazole ring substituted at positions 1 and 3 with 4-fluorophenyl and 4-methylphenyl groups, respectively, and an amine group at position 5. The IUPAC name, 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, reflects this substitution pattern. Key structural features include:
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Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to electron-deficient properties that facilitate interactions with biological targets .
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4-Fluorophenyl Group: The electron-withdrawing fluorine atom enhances metabolic stability and influences dipole interactions .
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4-Methylphenyl Group: The methyl substituent introduces steric bulk and hydrophobic character, potentially affecting solubility and binding affinity .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 267.3 g/mol |
CAS Registry Number | 618098-12-7 |
IUPAC Name | 1-(4-Fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine |
Synthesis and Preparation
Industrial Considerations
Scale-up processes likely involve:
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Continuous Flow Reactors: To optimize heat transfer and reaction homogeneity.
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Catalytic Systems: Transition metal catalysts (e.g., Pd/Cu) for regioselective aryl group introductions .
Physicochemical Properties
Predicted Properties
Based on structural analogs:
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Solubility: Low aqueous solubility due to hydrophobic aryl groups; soluble in DMSO or DMF.
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Melting Point: Estimated 180–220°C (derived from similar pyrazoles) .
Table 2: Comparative Physicochemical Data
Biological Activity and Applications
Structure-Activity Relationships (SAR)
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Fluorine Substitution: Enhances bioavailability and target binding through electronegativity and van der Waals interactions .
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Methyl Group: Increases metabolic stability but may reduce solubility .
Comparative Analysis with Analogous Compounds
Positional Isomerism Effects
Comparing the target compound (1-fluoro-3-methyl) with its positional isomer (3-fluoro-1-methyl, CAS 618092-86-7) :
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Bioactivity: Isomers may exhibit divergent binding modes due to altered steric and electronic profiles.
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Synthetic Accessibility: Isomer distribution depends on cyclization regioselectivity during synthesis.
Halogen Substitution Impact
Replacing fluorine with chlorine (as in 1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine):
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Electron Withdrawal: Chlorine’s stronger -I effect increases electrophilicity but may reduce metabolic stability.
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Molecular Weight: Chlorine substitution raises molecular weight by ~20 g/mol, affecting pharmacokinetics.
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